molecular formula C6H13NO3S B2418038 N-(oxan-4-yl)methanesulfonamide CAS No. 1341476-70-7

N-(oxan-4-yl)methanesulfonamide

Cat. No. B2418038
M. Wt: 179.23
InChI Key: MYYSDAYOIMQIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 . It has gained significant interest in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for N-(oxan-4-yl)methanesulfonamide is tetrahydro-2H-pyran-4-ylmethanesulfonamide . The InChI code for this compound is 1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) .


Physical And Chemical Properties Analysis

N-(oxan-4-yl)methanesulfonamide has a molecular weight of 179.24 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application Summary : Sulfonamide-based indole derivatives have been synthesized and studied for their antimicrobial properties .
    • Methods of Application : The synthesis involved using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
    • Results or Outcomes : The synthesized compounds were screened for anti-microbial activity against various bacteria. Among gram-positive bacteria, the compound showed activity against Staphylococcus aureus, and among all gram-negative bacteria, it showed good activity against Klebsiella pneumonia .
  • Scientific Field: Organic Chemistry
    • Application Summary : Sulfonamides are used in various organic synthesis reactions . They can be synthesized by alkylation or arylation .
    • Methods of Application : There are several methods for the synthesis of sulfonamides. For example, a new method for the conversion of alcohols to tosylamides has been presented . Another method involves the N-methylation of amines and sulfonamides with methanol in the presence of a carbonate salt .
    • Results or Outcomes : These methods have been used to synthesize a variety of sulfonamides, which have found applications in various fields of chemistry .
  • Scientific Field: Organic Synthesis
    • Application Summary : Sulfonamides are used in various organic synthesis reactions . They can be synthesized by alkylation or arylation .
    • Methods of Application : There are several methods for the synthesis of sulfonamides. For example, a new method for the conversion of alcohols to tosylamides has been presented . Another method involves the N-methylation of amines and sulfonamides with methanol in the presence of a carbonate salt .
    • Results or Outcomes : These methods have been used to synthesize a variety of sulfonamides, which have found applications in various fields of chemistry .

properties

IUPAC Name

N-(oxan-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)7-6-2-4-10-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSDAYOIMQIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.